![molecular formula C20H28FN7 B12430860 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
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Overview
Description
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[221]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and a bicyclic heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the pyrimidine intermediate.
Attachment of the Bicyclic Heptane Moiety: The bicyclic heptane moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled through a series of protection and deprotection steps, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic heptane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine is a complex organic compound featuring a pyrimidine ring, a pyridine ring, and a bicyclic heptane moiety. It has a molecular formula of C20H28FN7 and a molecular weight of approximately 385.5 g/mol. The presence of a fluorine atom in the pyridine ring enhances the compound's stability and reactivity with biological targets, giving it unique electronic properties.
Potential Applications
- Pharmacological Effects The compound may bind to specific enzymes and receptors in biological systems through hydrogen bonding and hydrophobic interactions. This interaction can influence biochemical pathways, such as signal transduction and metabolic regulation, leading to potential pharmacological effects.
- Research Due to the complexity and precision required in its synthesis, the compound is suitable for advanced research applications.
Synthesis
The synthesis of this compound involves multi-step processes:
- Pyrimidine Ring Formation The synthesis likely involves the formation of the pyrimidine ring through condensation reactions involving smaller molecular building blocks.
- Pyridine Ring Introduction Introducing the pyridine ring with the fluorine substituent requires specific reaction conditions to ensure correct regiochemistry and prevent unwanted side reactions.
- Bicyclic Heptane Moiety Attachment Attaching the bicyclic heptane moiety involves complex organic transformations, potentially including protecting group strategies to control the reactivity of different functional groups.
Mechanism of Action
The mechanism of action of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-N-[(2R)-butan-2-yl]-2-N-[2-chloro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
- 4-N-[(2R)-butan-2-yl]-2-N-[2-bromo-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine
Uniqueness
The uniqueness of 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine lies in its fluorinated pyridine ring, which imparts unique electronic properties and reactivity. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Biological Activity
The compound 4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine is a complex organic molecule with significant potential in pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The IUPAC name of the compound reflects its intricate structure, which includes multiple functional groups that contribute to its biological properties. The molecular formula is C20H28FN7, indicating the presence of fluorine and nitrogen atoms, which are often associated with biological activity.
Key Structural Features
- Pyrimidine Ring : Contributes to the compound's potential as an enzyme inhibitor.
- Fluoro Group : Enhances lipophilicity and may improve membrane permeability.
- Diazabicyclo Structure : Impacts binding affinity to biological targets.
Research indicates that the compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar compounds and found that modifications in structure significantly influenced activity. For instance, compounds with a pyrimidine backbone showed promising results against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|---|
A | E. coli | 15 | Active |
B | S. aureus | 20 | Highly Active |
C | P. aeruginosa | 10 | Partial Active |
Case Studies
- Case Study on Enzyme Inhibition :
- Antimicrobial Evaluation :
Toxicity and Safety Profile
The safety profile of the compound is crucial for its therapeutic application. Studies have indicated low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety margin .
Properties
Molecular Formula |
C20H28FN7 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H28FN7/c1-5-13(3)24-19-12(2)8-23-20(26-19)25-17-7-14(9-22-18(17)21)28-11-15-6-16(28)10-27(15)4/h7-9,13,15-16H,5-6,10-11H2,1-4H3,(H2,23,24,25,26)/t13-,15+,16+/m1/s1 |
InChI Key |
UPSHDXGMMFOWPL-KBMXLJTQSA-N |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3C[C@@H]4C[C@H]3CN4C)F |
Canonical SMILES |
CCC(C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3CC4CC3CN4C)F |
Origin of Product |
United States |
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